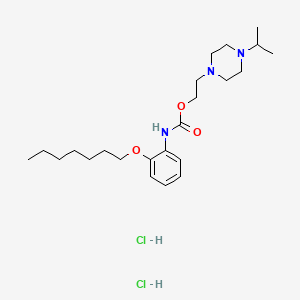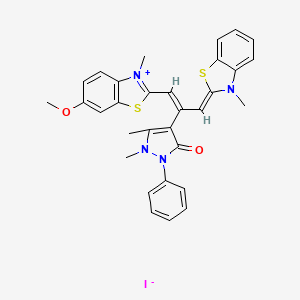![molecular formula C10H18N2Na2O5 B12752023 Disodium 3-[(2-{[2-(2-carboxylatoethoxy)ethyl]amino}ethyl)amino]propanoate](/img/structure/B12752023.png)
Disodium 3-[(2-{[2-(2-carboxylatoethoxy)ethyl]amino}ethyl)amino]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Coconut oil, N-(2-(2-carboxyethyl)oxyethyl)-N-(2-(2-carboxyethyl)aminoethyl)amide, disodium salt is a synthetic compound derived from coconut oil. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications. It is particularly valued for its ability to reduce surface tension in aqueous solutions, which enhances the solubility and dispersion of other compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Coconut oil, N-(2-(2-carboxyethyl)oxyethyl)-N-(2-(2-carboxyethyl)aminoethyl)amide, disodium salt typically involves the following steps:
Esterification: Coconut oil is first esterified with ethylene glycol to form a polyoxyethylene derivative.
Amidation: The polyoxyethylene derivative is then reacted with ethylenediamine to form the corresponding amide.
Carboxylation: The amide is further reacted with chloroacetic acid to introduce carboxyethyl groups.
Neutralization: The final step involves neutralizing the compound with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Coconut oil, N-(2-(2-carboxyethyl)oxyethyl)-N-(2-(2-carboxyethyl)aminoethyl)amide, disodium salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxyethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium cyanide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amines, and substituted carboxyethyl derivatives.
Wissenschaftliche Forschungsanwendungen
Coconut oil, N-(2-(2-carboxyethyl)oxyethyl)-N-(2-(2-carboxyethyl)aminoethyl)amide, disodium salt has a wide range of scientific research applications:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the solubility of hydrophobic drugs.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Wirkmechanismus
The mechanism by which Coconut oil, N-(2-(2-carboxyethyl)oxyethyl)-N-(2-(2-carboxyethyl)aminoethyl)amide, disodium salt exerts its effects is primarily through its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better solubility and dispersion of other compounds. This is achieved through the interaction of its hydrophilic and hydrophobic regions with water and other molecules, respectively.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2-carboxyethyl) Isocyanurate: Another compound with surfactant properties, used in similar applications.
(2-Carboxyethyl)-β-cyclodextrin sodium: A derivative of β-cyclodextrin, used to enhance the properties of β-cyclodextrin such as stability and water solubility.
Uniqueness
Coconut oil, N-(2-(2-carboxyethyl)oxyethyl)-N-(2-(2-carboxyethyl)aminoethyl)amide, disodium salt is unique due to its derivation from coconut oil, which imparts specific properties such as biodegradability and low toxicity. Its structure allows for versatile applications in various fields, making it a valuable compound in both scientific research and industrial applications.
Eigenschaften
Molekularformel |
C10H18N2Na2O5 |
|---|---|
Molekulargewicht |
292.24 g/mol |
IUPAC-Name |
disodium;3-[2-[2-(2-carboxylatoethoxy)ethylamino]ethylamino]propanoate |
InChI |
InChI=1S/C10H20N2O5.2Na/c13-9(14)1-3-11-4-5-12-6-8-17-7-2-10(15)16;;/h11-12H,1-8H2,(H,13,14)(H,15,16);;/q;2*+1/p-2 |
InChI-Schlüssel |
IGIUGVZXVWUCJT-UHFFFAOYSA-L |
Kanonische SMILES |
C(CNCCNCCOCCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


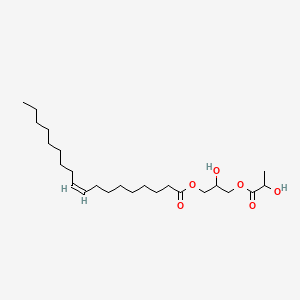
![2-(ethylamino)-N-[2-[3-[2-[[2-(ethylamino)acetyl]amino]phenoxy]-2-hydroxypropoxy]phenyl]acetamide](/img/structure/B12751948.png)



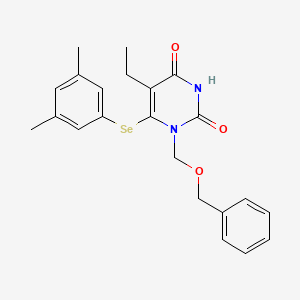
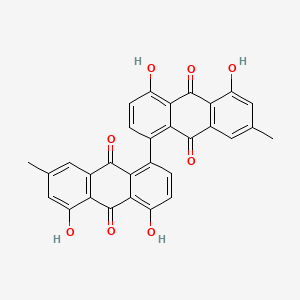

![(1R,2S,3S,7S,8S,13R)-3,5,6,6,7-pentachloro-12-oxahexacyclo[6.5.0.02,10.03,7.05,9.011,13]tridecan-4-one](/img/structure/B12752000.png)
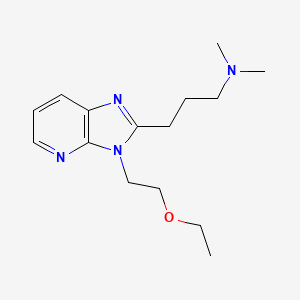
![8-(2,3,4-trimethoxyphenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12752011.png)

